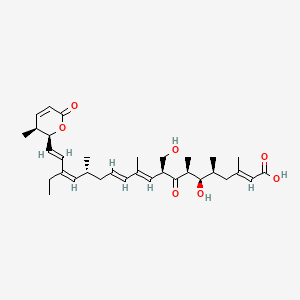

1-O-Hexyl-2,3,5-trimethylhydroquinone

Overview

Description

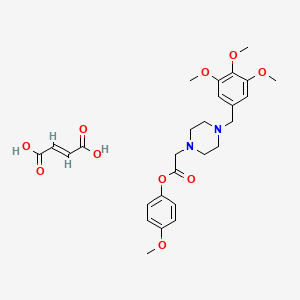

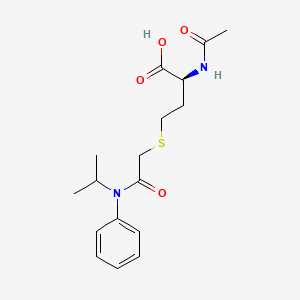

1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) is a potent lipophilic phenolic antioxidant . It has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS) and scavenging ROS to form more stable free radicals . It is a hydroquinone monoalkylether .

Chemical Reactions Analysis

HTHQ has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS), including peroxyl radicals, and scavenging them to form more stable free radicals .Scientific Research Applications

Neuroprotective Agent in Parkinson’s Disease

HTHQ has been found to have a protective effect against l-DOPA-induced cytotoxicity in PC12 cells . It prevents dopaminergic neuronal cell death by inhibiting l-DOPA-induced phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2). It also normalizes l-DOPA-reduced Bcl-2-associated death protein (Bad) phosphorylation and Bcl-2-associated X protein (Bax) expression, promoting cell survival .

Antioxidant and Anti-lipid-peroxidative Activity

HTHQ is a potent antioxidative agent that has been found to exert anti-lipid-peroxidative activity in rat liver microsomes . It has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS), including peroxyl radicals, and scavenging them to form more stable free radicals .

Chemopreventive Effects

HTHQ has been found to have chemopreventive effects against heterocyclic amine-induced carcinogenesis . This suggests its potential use in cancer prevention and treatment.

Treatment of Liver Fibrosis

HTHQ has been found to have an inhibitory effect on dimethylnitrosamine-induced liver fibrosis in male SD rats . It improves the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and reduces the level of apoptotic processes in rats with rotenone-induced PD .

Solar Energy Applications

4-Hexyloxy phenyl-imino-4ʹ-(3-methoxyphenyl)-4ʹ’-alkoxybenzoates, a set of laterally OCH3-substituted photoactive liquid crystalline analogues, were synthesized and investigated for their mesomorphic behavior . The measured optical spectra showed impressive enhancement in the optical absorption and reduction in the optical bandgap depending on the terminal group .

Optoelectronic Devices

N,N-Diarylthiophen-2-amine units, which can be synthesized using HTHQ, are of great interest for the synthesis of optoelectronic devices . These devices include organic solar cells (OSCs), organic light emitting diodes (OLEDs), and organic field effect transistors (OFETs) .

Mechanism of Action

Target of Action

HTHQ, also known as 4-(Hexyloxy)-2,3,6-trimethylphenol, is a potent lipophilic phenolic antioxidant . It has been found to interact directly with reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen . ROS play a crucial role in cell signaling and homeostasis, but when their concentrations increase dramatically, it can result in significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

HTHQ exhibits its antioxidant activity by directly reacting with ROS and scavenging them to form more stable free radicals . This action helps to neutralize the harmful effects of ROS, thereby protecting cells from oxidative stress .

Biochemical Pathways

It has been observed that hthq can modulate oxidative stress-related signaling pathways . For instance, in a study on l-DOPA-induced cytotoxicity in PC12 cells, HTHQ was found to inhibit the phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2) . It also normalized l-DOPA-reduced Bcl-2-associated death protein (Bad) phosphorylation and Bcl-2-associated X protein (Bax) expression, promoting cell survival .

Result of Action

The primary result of HTHQ’s action is the protection of cells from oxidative stress-induced damage . By scavenging ROS and modulating oxidative stress-related signaling pathways, HTHQ can prevent cell death and promote cell survival . This suggests that HTHQ may have potential therapeutic applications in conditions characterized by oxidative stress.

Safety and Hazards

properties

IUPAC Name |

4-hexoxy-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMNQRRJNBCQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020697 | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Hexyl-2,3,5-trimethylhydroquinone | |

CAS RN |

148081-72-5 | |

| Record name | HTHQ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148081-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148081725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX-1171 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HX-1171 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BK60I8RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

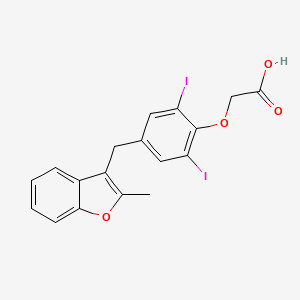

![{3,5-Dichloro-4-[4-Hydroxy-3-(Propan-2-Yl)phenoxy]phenyl}acetic Acid](/img/structure/B1673361.png)